
N-Decyl-N-(phosphonomethyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Decyl-N-(phosphonomethyl)glycine is a chemical compound that belongs to the class of organophosphorus compounds. It is structurally related to glyphosate, a well-known herbicide. This compound is characterized by the presence of a decyl group, a phosphonomethyl group, and a glycine moiety. It is primarily used in agricultural applications as a herbicide due to its ability to inhibit specific plant enzymes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Decyl-N-(phosphonomethyl)glycine typically involves the reaction of glycine with phosphonomethylating agents. One common method is the reaction of glycine with formaldehyde and phosphorous acid under acidic conditions to form N-(phosphonomethyl)glycine. This intermediate can then be reacted with decyl bromide in the presence of a base to introduce the decyl group.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. The process starts with the synthesis of N-(phosphonomethyl)glycine, followed by the introduction of the decyl group through alkylation. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-Decyl-N-(phosphonomethyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonomethyl group to a phosphine oxide.
Substitution: The decyl group can be substituted with other alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various alkylated derivatives.
科学的研究の応用
N-Decyl-N-(phosphonomethyl)glycine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on plant enzymes and its potential use as a herbicide.
Medicine: Investigated for its potential therapeutic applications due to its enzyme inhibitory properties.
Industry: Used in the formulation of herbicides and other agricultural chemicals.
作用機序
The mechanism of action of N-Decyl-N-(phosphonomethyl)glycine involves the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme is crucial for the synthesis of aromatic amino acids in plants. By inhibiting EPSPS, the compound disrupts the production of essential amino acids, leading to the death of the plant.
類似化合物との比較
Similar Compounds
Glyphosate: N-(phosphonomethyl)glycine, a widely used herbicide.
Aminomethylphosphonic acid: A degradation product of glyphosate.
N,N-Bis(phosphonomethyl)glycine: Another organophosphorus compound with similar properties.
Uniqueness
N-Decyl-N-(phosphonomethyl)glycine is unique due to the presence of the decyl group, which enhances its lipophilicity and potentially its herbicidal activity. This structural modification distinguishes it from other similar compounds and may offer advantages in specific applications.
特性
| 92836-90-3 | |
分子式 |
C13H28NO5P |
分子量 |
309.34 g/mol |
IUPAC名 |
2-[decyl(phosphonomethyl)amino]acetic acid |
InChI |
InChI=1S/C13H28NO5P/c1-2-3-4-5-6-7-8-9-10-14(11-13(15)16)12-20(17,18)19/h2-12H2,1H3,(H,15,16)(H2,17,18,19) |
InChIキー |
LLSLONPOCTYQHT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCN(CC(=O)O)CP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



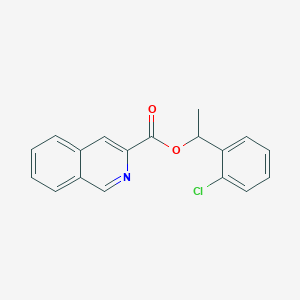

![Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]-](/img/structure/B12904856.png)
![3-Isoxazolecarboxamide, 5-[[(2-bromophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12904859.png)
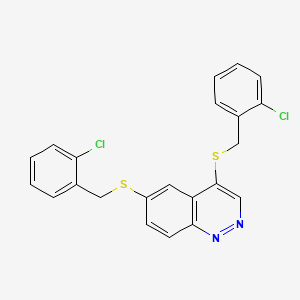
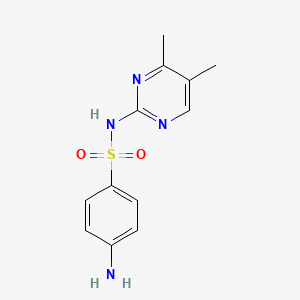
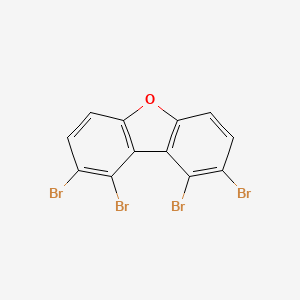
![4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]-](/img/structure/B12904889.png)
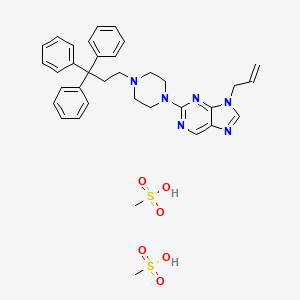
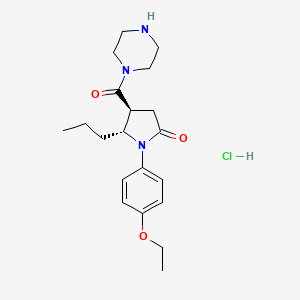
![7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12904913.png)
